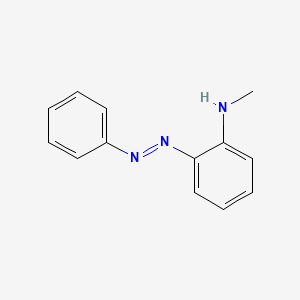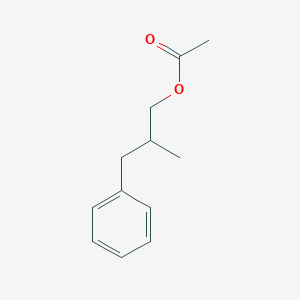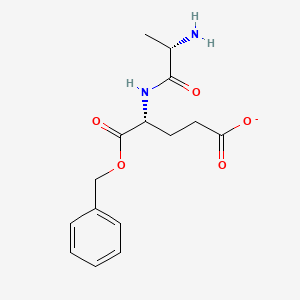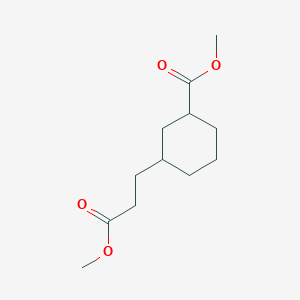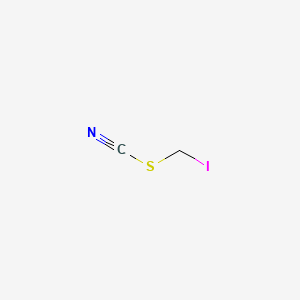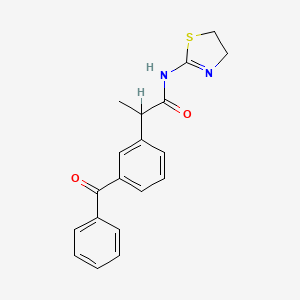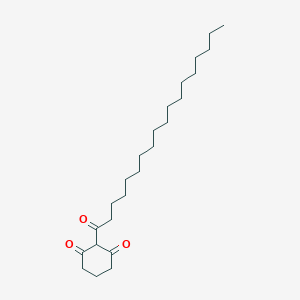
2-Octadecanoylcyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Octadecanoylcyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexanediones. These compounds are characterized by a cyclohexane ring with two ketone groups at the 1 and 3 positions. The addition of an octadecanoyl group at the 2 position makes this compound unique. Cyclohexanediones are known for their diverse applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecanoylcyclohexane-1,3-dione typically involves the acylation of cyclohexane-1,3-dione with octadecanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product. The purification process typically involves recrystallization or column chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-Octadecanoylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids or diketones.
Reduction: Alcohols.
Substitution: Substituted cyclohexanediones with various functional groups.
Aplicaciones Científicas De Investigación
2-Octadecanoylcyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of herbicides and other agrochemicals due to its ability to inhibit specific enzymes in plants
Mecanismo De Acción
The mechanism of action of 2-Octadecanoylcyclohexane-1,3-dione involves the inhibition of specific enzymes. For example, it can inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of essential molecules in plants. By inhibiting this enzyme, the compound disrupts the metabolic pathways, leading to the death of the target organism .
Comparación Con Compuestos Similares
2-Octadecanoylcyclohexane-1,3-dione can be compared with other cyclohexanedione derivatives such as:
Sulcotrione: A herbicide that also inhibits HPPD.
Mesotrione: Another HPPD inhibitor used in agriculture.
Tembotrione: A triketone herbicide with similar inhibitory activity.
These compounds share a common mechanism of action but differ in their chemical structures and specific applications. This compound is unique due to its long octadecanoyl side chain, which may impart different physical and chemical properties compared to other cyclohexanedione derivatives.
Propiedades
Número CAS |
79048-49-0 |
|---|---|
Fórmula molecular |
C24H42O3 |
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
2-octadecanoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C24H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21(25)24-22(26)19-17-20-23(24)27/h24H,2-20H2,1H3 |
Clave InChI |
UUCWKTJOZCEZOK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)C1C(=O)CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




